molecular formula C15H12N2O2 B11943051 4-(4-Hydroxyphenyl)-2-methyl-1(2H)-phthalazinone

4-(4-Hydroxyphenyl)-2-methyl-1(2H)-phthalazinone

Cat. No.: B11943051
M. Wt: 252.27 g/mol
InChI Key: AXZOCCIGISTCRN-UHFFFAOYSA-N
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Description

4-(4-Hydroxyphenyl)-2-methyl-1(2H)-phthalazinone is a heterocyclic compound with a unique structure that includes a phthalazinone core and a hydroxyphenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxyphenyl)-2-methyl-1(2H)-phthalazinone typically involves the reaction of 4-hydroxybenzaldehyde with 2-methylphthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxyphenyl)-2-methyl-1(2H)-phthalazinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-Hydroxyphenyl)-2-methyl-1(2H)-phthalazinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Hydroxyphenyl)-2-methyl-1(2H)-phthalazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the phthalazinone core can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Hydroxyphenyl)-2-methyl-1(2H)-phthalazinone is unique due to its phthalazinone core, which imparts distinct chemical and biological properties. Unlike 4-hydroxycoumarin and 4-hydroxyquinoline, which are primarily known for their specific biological activities, this compound has a broader range of applications in various fields of research .

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

4-(4-hydroxyphenyl)-2-methylphthalazin-1-one

InChI

InChI=1S/C15H12N2O2/c1-17-15(19)13-5-3-2-4-12(13)14(16-17)10-6-8-11(18)9-7-10/h2-9,18H,1H3

InChI Key

AXZOCCIGISTCRN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)O

Origin of Product

United States

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